Mirabegron (m5) - 1365244-63-8

Mirabegron (m5)

Catalog Number: EVT-1448686
CAS Number: 1365244-63-8
Molecular Formula: C18H22N2O2
Molecular Weight: 298.386
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[4-[2-[[(2R)-2-Hydroxy-2-phenylethyl]amino]ethyl]phenyl]-acetamide is a metabolite of Mirabegron which is a potent bladder relaxant and reagent for diabetes remedy.

Overview

Mirabegron is a pharmaceutical compound primarily used for the treatment of overactive bladder syndrome. It functions as a selective agonist of the beta-3 adrenergic receptor, leading to relaxation of the detrusor muscle in the bladder, which increases bladder capacity and reduces urinary urgency. The compound has been marketed under the brand name Myrbetriq and has gained popularity since its introduction due to its efficacy and favorable side effect profile compared to traditional anticholinergic medications.

Source

Mirabegron was developed by Astellas Pharma and received approval from the U.S. Food and Drug Administration in 2012. Its development was aimed at providing a more effective treatment option for patients suffering from overactive bladder, which affects millions worldwide.

Classification

Mirabegron is classified as a beta-3 adrenergic receptor agonist. It is distinct from other classes of medications used for similar indications, such as anticholinergics, which work by blocking acetylcholine receptors.

Synthesis Analysis

Methods

The synthesis of Mirabegron has undergone various improvements over time. The most notable methods include:

Technical Details

The improved synthesis typically involves:

  • Amino Protection: Protecting amino groups to prevent unwanted reactions.
  • Condensation Reactions: Combining specific intermediates to form more complex structures.
  • Oxidation Reactions: Utilizing oxidizing agents to facilitate the formation of desired functional groups.
  • Reductive Amination: Finalizing the synthesis through reductive amination processes that yield Mirabegron while minimizing side products .
Molecular Structure Analysis

Structure

Mirabegron has a complex molecular structure characterized by its beta-3 adrenergic receptor agonist activity. The compound's three-dimensional structure has been elucidated using advanced techniques such as microcrystal electron diffraction, revealing two distinct conformations within its crystal lattice .

Data

  • Molecular Formula: C_21H_26N_2O_2S
  • Molecular Weight: 342.51 g/mol
  • Key Functional Groups: The structure includes an acetanilide moiety and thiazole ring, which are crucial for its biological activity.
Chemical Reactions Analysis

Reactions

Mirabegron undergoes several chemical reactions during its synthesis, including:

  • Friedel-Crafts Acylation: A key step in forming the acetanilide structure.
  • Reduction Reactions: These are employed to convert ketones into alcohols or alkanes as part of the synthetic pathway .

Technical Details

The reactions are generally conducted under controlled conditions (temperature, pressure) to optimize yield and minimize by-products. The use of specific solvents and reagents is crucial in achieving high purity levels in the final product.

Mechanism of Action

Mirabegron exerts its therapeutic effects by selectively activating beta-3 adrenergic receptors located in the detrusor muscle of the bladder. This activation leads to:

  • Muscle Relaxation: Induces relaxation of the bladder muscle, allowing for increased storage capacity.
  • Increased Bladder Capacity: Enhances the ability of the bladder to hold urine without triggering involuntary contractions.

Data from clinical studies indicate that Mirabegron significantly reduces symptoms associated with overactive bladder, such as urgency and frequency of urination .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Low water solubility; solubility can be affected by pH and temperature.

Chemical Properties

  • pKa: Approximately 9.5, indicating it is a weak base.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant analyses have shown that Mirabegron’s hydrophobic nature contributes to its pharmacokinetic properties, including absorption and distribution within biological systems .

Applications

Scientific Uses

Mirabegron is primarily used in clinical settings for:

  • Treatment of Overactive Bladder: It provides relief from symptoms like urgency, frequency, and nocturia.
  • Research Applications: Investigations into its mechanism have also led to studies on its potential effects on other conditions related to smooth muscle relaxation.
Introduction to Mirabegron (M5)

Mirabegron represents a paradigm shift in the pharmacological management of lower urinary tract dysfunction, specifically targeting the β3-adrenoceptor pathway. Designated chemically as 2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide, this compound emerged as the first clinically viable β3-adrenoceptor agonist approved for urological conditions [5] [8]. Its development addressed a critical therapeutic gap in overactive bladder (OAB) management, offering an alternative mechanism distinct from the antimuscarinic agents that previously dominated treatment algorithms. The International Continence Society defines OAB as a symptom complex characterized by "urinary urgency, usually accompanied by frequency, nocturia, with or without urge urinary incontinence" – a condition significantly impacting quality of life but lacking targeted therapeutic options prior to mirabegron's introduction [2] [6].

Pharmacological Significance of β3-Adrenoceptor Agonists in Urology

The human detrusor smooth muscle predominantly expresses β3-adrenoceptors (constituting >95% of bladder β-adrenoceptors), making them ideal therapeutic targets for storage-phase dysfunction [2] [9]. Activation of these receptors triggers Gs-protein-coupled signaling, stimulating adenylate cyclase and increasing cyclic adenosine monophosphate (cAMP) production. Elevated cAMP activates protein kinase A, which subsequently phosphorylates key proteins involved in calcium sequestration. This cascade ultimately reduces intracellular calcium availability, leading to detrusor relaxation and increased bladder capacity during the filling phase [5] [6].

Mirabegron's selectivity for β3-adrenoceptors represents a significant pharmacological advancement over non-selective β-agonists (e.g., isoprenaline) that exhibited unacceptable cardiovascular side effects due to co-activation of β1 and β2 receptors [8]. Preclinical models demonstrated mirabegron's dose-dependent detrusor relaxation without affecting contractile function during voiding, validating its bladder-selective potential [2] [6]. Clinically, this translates to symptom relief for urge urinary incontinence, urgency, and urinary frequency – the core components of OAB syndrome [7] [9].

The therapeutic significance extends beyond monotherapy. The pharmacological compatibility with antimuscarinics enables combination approaches (e.g., mirabegron with solifenacin), leveraging complementary mechanisms: β3-adrenoceptor-mediated relaxation and muscarinic receptor blockade of contraction [2] [6]. This synergy was rigorously demonstrated in the SYMPHONY, BESIDE, and SYNERGY trials, which formed the basis for FDA approval of combination products [6].

Table 1: Comparative Pharmacological Mechanisms in Overactive Bladder Management

Mechanistic ClassMolecular TargetPrimary Physiological EffectTherapeutic Limitation
AntimuscarinicsM2/M3 receptorsInhibit acetylcholine-induced detrusor contractionHigh incidence of dry mouth, constipation, cognitive effects
β3-Adrenoceptor Agonists (Mirabegron)β3-adrenoceptorsEnhance detrusor relaxation via cAMP signalingPotential blood pressure elevation
Combination TherapyDual targetingSimultaneous reduction of contraction and enhancement of relaxationEnhanced efficacy vs. monotherapy

Structural and Functional Characterization of Mirabegron and Its Metabolites

Mirabegron (C₂₁H₂₄N₄O₂S) possesses a molecular weight of 396.51 g/mol and features a thiazole core linked to a substituted phenylacetamide via an ethylamino spacer bearing a chiral hydroxyphenylethyl moiety [5]. The R-configuration at the chiral center is critical for β3-adrenoceptor affinity and selectivity. X-ray crystallography reveals that the thiazole ring and adjacent amino group form essential hydrogen bonding interactions within the receptor's binding pocket, while the hydrophobic phenyl groups stabilize the complex through van der Waals contacts [5].

Metabolic transformation occurs primarily in the liver through multiple parallel pathways:

  • Amide Hydrolysis: Produces the carboxylic acid metabolites M5, M16, and M17, collectively accounting for ~48% of urinary metabolites [3] [5]. M5 (2-amino-4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl)sulfanylacetamide) is pharmacologically inactive but represents the predominant hydrolysis product.
  • Glucuronidation: Forms O-glucuronide (M11), N-glucuronide (M12), and the unique N-carbamoyl glucuronide (M13, M14), comprising ~34% of urinary metabolites. These phase II conjugates enhance water solubility for excretion [3] [10].
  • Oxidative Pathways: CYP3A4 and CYP2D6 mediate N-dealkylation (M8), aromatic hydroxylation (M15), and secondary amine oxidation (M9), contributing ~18% to the urinary metabolite profile [3] [5] [6]. Butyrylcholinesterase and UDP-glucuronosyltransferases (UGT2B7, UGT1A3, UGT1A8) also participate in biotransformation [5] [6].

Crucially, none of the identified metabolites exhibit significant pharmacological activity at β3-adrenoceptors, confirming that therapeutic effects derive solely from the parent compound [3] [5]. Following a radiolabeled 160mg dose, recovery distributions were: 55% in urine (25% as unchanged mirabegron), 34% in feces (predominantly unchanged drug), and 0% in expired air [3] [5] [6].

Table 2: Principal Metabolic Pathways and Key Metabolites of Mirabegron

Metabolic PathwayPrimary Enzymes InvolvedMajor MetabolitesRelative Abundance in UrinePharmacological Activity
Amide HydrolysisCarboxylesterasesM5, M16, M17~48% of identified metabolitesInactive
GlucuronidationUGT2B7, UGT1A3, UGT1A8M11, M12, M13, M14~34% of identified metabolitesInactive
Oxidation/N-DealkylationCYP3A4, CYP2D6M8, M9, M15~18% of identified metabolitesInactive

Pharmacokinetic parameters demonstrate extensive distribution (steady-state volume of distribution = 1670 L) and high plasma protein binding (71%, primarily to albumin and alpha-1-acid glycoprotein) [5] [6]. Absorption varies by formulation: extended-release tablets reach maximum plasma concentration (Cₘₐₓ) at ~3.5 hours, while granules achieve Cₘₐₓ in 4-5 hours [5] [6]. Absolute oral bioavailability ranges from 29% (25mg dose) to 35% (50mg dose), with nonlinear pharmacokinetics observed at higher doses [5]. Elimination is prolonged (adult terminal half-life ≈50 hours) primarily via active tubular secretion and glomerular filtration [3] [6]. Pediatric pharmacokinetics differ notably, showing reduced half-life (26-31 hours) and increased distribution volume proportional to body weight [6] [10].

Historical Development and Regulatory Approvals of Mirabegron

The discovery of mirabegron (originally designated YM-178) emerged from intensive medicinal chemistry efforts to identify selective β3-agonists that overcame the limitations of early candidates like CL-316243 and BRL-37344, which exhibited poor oral bioavailability or insufficient receptor selectivity [8]. Structure-activity relationship (SAR) optimization focused on enhancing β3-selectivity over β1/β2 receptors while improving metabolic stability. The thiazole-acetamide scaffold emerged as optimal, balancing receptor affinity, selectivity, and pharmacokinetic properties [8]. Preceding human trials, mirabegron demonstrated robust efficacy in animal models of bladder overactivity, showing dose-dependent detrusor relaxation without cardiovascular compromise at therapeutic doses [8].

The clinical development program encompassed over 10,000 participants across Phase 0 to Phase 4 trials, establishing efficacy in improving micturition frequency, urgency incontinence episodes, and volume voided per micturition [8] [9]. Key regulatory milestones include:

  • June 2012: Initial FDA approval under the brand name Myrbetriq® for adult OAB (urge incontinence, urgency, frequency) based on pivotal Phase 3 trials demonstrating significant symptom reduction versus placebo [4] [6].
  • 2013-2018: Expansion of approvals in major markets (EU, Canada, Japan) and introduction of combination therapy with solifenacin (5mg) following the SYNERGY trial outcomes [4] [6].
  • March 2021: FDA approval extension for Myrbetriq® Granules to treat neurogenic detrusor overactivity (NDO) in pediatric patients aged ≥3 years, supported by pharmacokinetic bridging studies and efficacy assessments in pediatric populations [4] [7] [10]. This approval addressed a critical need in pediatric neurogenic bladder management, particularly for spina bifida patients.

Table 3: Key Milestones in Mirabegron's Development and Regulatory History

YearDevelopment MilestoneSignificance
2007-2009Proof-of-concept Phase 2 trialsEstablished dose-dependent efficacy in OAB with 50mg and 100mg doses
June 2012Initial FDA approval (Myrbetriq®)First β3-agonist approved for adult OAB (25mg/50mg extended-release tablets)
2014EU approval (Betmiga®)Expanded global accessibility
2015FDA approval of combination therapy with solifenacinFirst approved combination targeting dual mechanisms for refractory OAB
2021FDA approval for pediatric NDO (granule formulation)Addressing unmet need in neurogenic bladder management in children

Mirabegron's introduction fundamentally altered the OAB treatment landscape, providing a non-antimuscarinic option with a distinct adverse event profile. Its development exemplifies rational drug design targeting tissue-specific receptors, paving the way for subsequent β3-agonists in development [8] [9]. Ongoing research explores potential applications beyond urology, including metabolic disorders, though these remain investigational. Post-marketing studies continue to refine its role in specific subpopulations, including the elderly and those with concomitant alpha-blocker therapy for benign prostatic hyperplasia [6] [9].

Chemical Compounds Mentioned:

  • Mirabegron (YM-178)
  • Solifenacin
  • Tolterodine
  • CL-316243
  • BRL-37344
  • Isoprenaline
  • Metabolites: M5, M8, M9, M11, M12, M13, M14, M15, M16, M17

Properties

CAS Number

1365244-63-8

Product Name

Mirabegron (m5)

IUPAC Name

N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide

Molecular Formula

C18H22N2O2

Molecular Weight

298.386

InChI

InChI=1S/C18H22N2O2/c1-14(21)20-17-9-7-15(8-10-17)11-12-19-13-18(22)16-5-3-2-4-6-16/h2-10,18-19,22H,11-13H2,1H3,(H,20,21)/t18-/m0/s1

InChI Key

YEOINTNYDAYENZ-SFHVURJKSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)CCNCC(C2=CC=CC=C2)O

Synonyms

YM-538852

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.